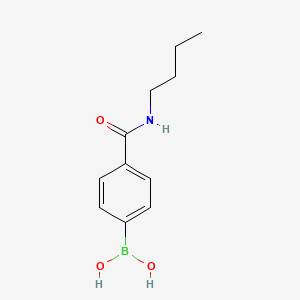

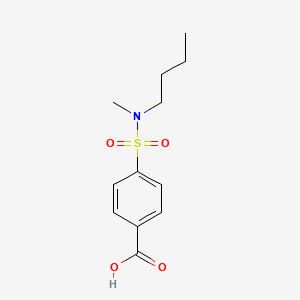

4-(N-butyl-N-methylsulfamoyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N-butyl-N-methylsulfamoyl)benzoic acid is a chemical compound that is related to the family of benzoic acid derivatives. Although the specific compound is not directly discussed in the provided papers, related compounds such as 4-(2-nitrophenylsulfonamido)benzoic acid and 4-(methylsulfonyl)benzoic acid are mentioned, which share a common benzoic acid core and are modified with different sulfonamide and sulfonyl groups respectively .

Synthesis Analysis

The synthesis of related compounds provides insight into potential methods for synthesizing 4-(N-butyl-N-methylsulfamoyl)benzoic acid. For instance, the synthesis of 4-(methylsulfonyl)benzoic acid involves a multi-step process starting from 4-methylbenzenesulfonyl chloride, including reduction, methylation, oxidation, and purification steps . This suggests that a similar approach could be adapted for synthesizing 4-(N-butyl-N-methylsulfamoyl)benzoic acid, with modifications in the methylation step to introduce the butyl and methyl groups on the sulfamoyl moiety.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(N-butyl-N-methylsulfamoyl)benzoic acid has been characterized using various spectroscopic techniques. For example, the structure of the tri-n-butyltin(IV) complex of 4-(2-nitrophenylsulfonamido)benzoic acid was elucidated using elemental analyses, FT-IR, 1H NMR, 13C{1H} NMR, and X-ray diffraction . These techniques could be applied to determine the molecular structure of 4-(N-butyl-N-methylsulfamoyl)benzoic acid, ensuring a comprehensive understanding of its geometry and electronic properties.

Chemical Reactions Analysis

The reactivity of benzoic acid derivatives can be inferred from the chemical reactions they undergo. The synthesis of the tri-n-butyltin(IV) complex suggests that the carboxylate group in these compounds can coordinate to metal centers, forming complexes with distinct geometries . This implies that 4-(N-butyl-N-methylsulfamoyl)benzoic acid may also participate in similar coordination chemistry, potentially leading to the formation of metal complexes with unique structural features.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(N-butyl-N-methylsulfamoyl)benzoic acid can be anticipated based on related compounds. For instance, the purity and yield of 4-(methylsulfonyl)benzoic acid were found to be over 98% and 51.8%, respectively, indicating high purity and moderate yield for this synthesis method . Additionally, the crystal packing interactions of 4-(2-nitrophenylsulfonamido)benzoic acid were analyzed using Hirshfeld surfaces, revealing the significance of O-H/H-O interactions . These findings suggest that similar intermolecular forces may influence the crystalline structure of 4-(N-butyl-N-methylsulfamoyl)benzoic acid, affecting its solubility, melting point, and other physical properties.

Scientific Research Applications

- Specific Scientific Field: Medicinal Chemistry .

- Summary of the Application: The compound “4-(N-butyl-N-methylsulfamoyl)benzoic acid” is a derivative of N-substituted 4-sulfamoylbenzoic acid, which has been studied as an inhibitor of cytosolic phospholipase A2α (cPLA2α) . This enzyme is responsible for releasing the common precursor arachidonic acid from phospholipids, a key step in the arachidonic acid cascade that leads to the formation of inflammatory mediators .

- Methods of Application or Experimental Procedures: The compound was identified as a micromolar inhibitor of cPLA2α in a ligand-based virtual screening approach . It was then structurally modified to increase its enzyme inhibitory potency .

- Results or Outcomes: The structural modifications did not lead to a significant increase in activity unless there was strong structural convergence to the potent known benzhydrylindole-substituted benzoic acid derivatives . The modified sulfamoyl benzoic acid derivatives showed submicromolar IC50 values against cPLA2α .

properties

IUPAC Name |

4-[butyl(methyl)sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-3-4-9-13(2)18(16,17)11-7-5-10(6-8-11)12(14)15/h5-8H,3-4,9H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAULKVQBIJAJSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301267701 |

Source

|

| Record name | 4-[(Butylmethylamino)sulfonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301267701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[Butyl(methyl)sulfamoyl]benzoic acid | |

CAS RN |

887202-44-0 |

Source

|

| Record name | 4-[(Butylmethylamino)sulfonyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887202-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(Butylmethylamino)sulfonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301267701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3,5-Bis(Trifluoromethyl)Benzyl]-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B1271525.png)